(1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropyl)methanamine
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Overview
Description
(1-(Bicyclo[221]heptan-2-ylmethyl)cyclopropyl)methanamine is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropyl)methanamine typically involves multiple steps. One common approach is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxygenated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
Chemistry
In chemistry, (1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropyl)methanamine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound is being explored for its potential therapeutic properties. Its bicyclic structure may interact with biological targets in unique ways, making it a candidate for drug development.
Industry
In industry, this compound could be used in the production of advanced materials, such as polymers and resins, due to its structural rigidity and stability.
Mechanism of Action
The mechanism by which (1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropyl)methanamine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique bicyclic structure. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexane: This compound shares a similar bicyclic structure but differs in the size and arrangement of its rings.
Bicyclo[2.2.2]octane: Another related compound with a different ring size and chemical properties.
2-Azabicyclo[2.2.1]heptanes: These compounds are structurally similar and can be synthesized using similar methods.
Uniqueness
What sets (1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropyl)methanamine apart is its specific combination of a bicyclic structure with a cyclopropyl group, which may confer unique chemical and biological properties.
Biological Activity
(1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropyl)methanamine is a compound of interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclic structure that includes a bicyclo[2.2.1]heptane moiety linked to a cyclopropyl group. Its molecular formula is C12H18N, with a molecular weight of approximately 178.27 g/mol . The structural uniqueness may contribute to its biological properties.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit various pharmacological activities, including:
- Antitumor Activity : Some derivatives of bicyclic compounds have shown significant cytotoxic effects against various cancer cell lines, indicating potential use in cancer therapy .
- Neuroprotective Effects : Compounds with bicyclic structures have been studied for their neuroprotective properties, potentially useful in treating neurodegenerative diseases .
- Antimicrobial Properties : Certain derivatives have demonstrated antimicrobial activity, suggesting their utility in combating bacterial infections .
The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways : The compound may interact with specific receptors or signaling pathways that regulate cell survival and apoptosis.
Study 1: Antitumor Activity
A study evaluated the antitumor effects of bicyclic amines on various cancer cell lines using the Sulforhodamine B (SRB) assay. The results indicated that certain derivatives exhibited IC50 values ranging from 5 to 20 µM, demonstrating potent cytotoxicity against breast and lung cancer cells .
Study 2: Neuroprotection
In a neuroprotection study, a related bicyclic compound was tested for its ability to prevent neuronal death induced by oxidative stress. The results showed that the compound significantly reduced cell death in cultured neurons, suggesting its potential application in neurodegenerative diseases .
Data Table
Properties
Molecular Formula |
C12H21N |
---|---|
Molecular Weight |
179.30 g/mol |
IUPAC Name |
[1-(2-bicyclo[2.2.1]heptanylmethyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C12H21N/c13-8-12(3-4-12)7-11-6-9-1-2-10(11)5-9/h9-11H,1-8,13H2 |
InChI Key |
PUZSVILZMCGMDP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2CC3(CC3)CN |
Origin of Product |
United States |
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